molecular formula C30H37N7O2 B611892 1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one CAS No. 2172617-15-9

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one

Cat. No.: B611892
CAS No.: 2172617-15-9
M. Wt: 527.673
InChI Key: GVBAXIVNAHMIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . The primary targets of YKL-06-061 are SIK1, SIK2, and SIK3 . The IC50 values for SIK1, SIK2, and SIK3 are 6.56 nM, 1.77 nM, and 20.5 nM, respectively . SIKs are a family of serine/threonine kinases that play crucial roles in cellular processes such as inflammation, metabolism, and transcription regulation.

Mode of Action

YKL-06-061 interacts with its targets (SIK1, SIK2, and SIK3) by inhibiting their kinase activity . This inhibition is reversible , meaning the compound can bind and unbind from the kinase, allowing for dynamic control of SIK activity.

Biochemical Pathways

The inhibition of SIKs by YKL-06-061 affects various biochemical pathways. One notable effect is the dose-dependent upregulation of MITF and TRPM1 mRNA levels in vitro . MITF is a transcription factor crucial for melanocyte development and function, while TRPM1 is a protein involved in melanin synthesis. Therefore, YKL-06-061 may influence pigmentation pathways.

Pharmacokinetics

The compound’s potent and selective inhibition of siks suggests it has sufficient bioavailability to exert its effects at the cellular level .

Result of Action

The molecular and cellular effects of YKL-06-061’s action include the upregulation of MITF and TRPM1 mRNA levels . This upregulation suggests that YKL-06-061 may enhance melanin synthesis, leading to increased pigmentation. In fact, YKL-06-061 has been shown to induce significant pigmentation after 8 days of topical treatment of human skin explants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YKL-06-061 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps :

    Formation of the pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: Various functional groups are introduced to the pyrimidine core through substitution reactions.

    Final coupling reactions: The final product is obtained by coupling the intermediate with specific reagents under optimized conditions.

Industrial Production Methods

Industrial production of YKL-06-061 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

YKL-06-061 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Properties

IUPAC Name

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBAXIVNAHMIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary finding of the research paper regarding YKL-06-061?

A1: The research demonstrates that YKL-06-061, a compound that blocks salt-inducible kinases (SIKs), effectively prevented seizures induced by pentylenetetrazole (PTZ) in mice []. This suggests that SIKs could be potential therapeutic targets for epilepsy treatment, and YKL-06-061 might serve as a lead compound for developing novel anti-seizure medications.

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